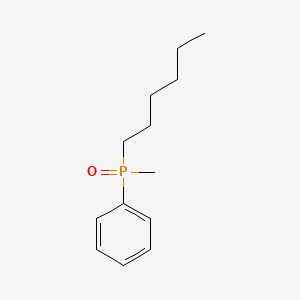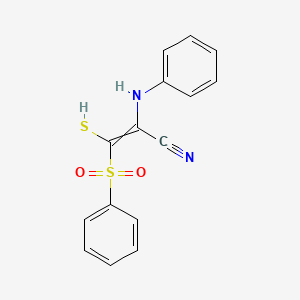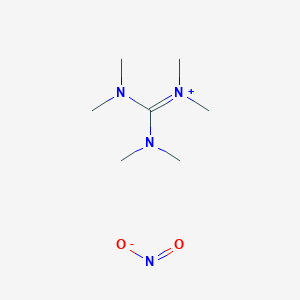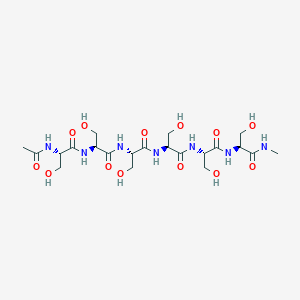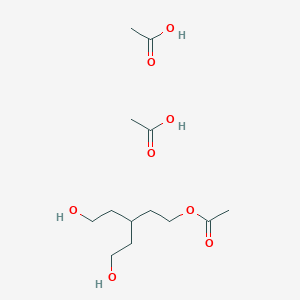
Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate is an organic compound with the molecular formula C₁₃H₂₆O₈ It is a derivative of acetic acid and features a complex structure with multiple hydroxyl groups and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate typically involves the esterification of acetic acid with [5-hydroxy-3-(2-hydroxyethyl)pentyl] alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:
Temperature: 60-80°C
Reaction Time: 4-6 hours
Catalyst: Sulfuric acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate can be scaled up using continuous flow reactors. The process involves the continuous mixing of reactants and catalysts under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Ester derivatives, ether derivatives
Scientific Research Applications
Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] propionate
- Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] butyrate
Uniqueness
Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate is unique due to its specific structural features, including multiple hydroxyl groups and an acetate ester
Properties
CAS No. |
87986-82-1 |
|---|---|
Molecular Formula |
C13H26O8 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate |
InChI |
InChI=1S/C9H18O4.2C2H4O2/c1-8(12)13-7-4-9(2-5-10)3-6-11;2*1-2(3)4/h9-11H,2-7H2,1H3;2*1H3,(H,3,4) |
InChI Key |
DNJFQROCCCBZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCCC(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


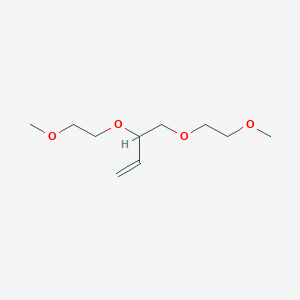
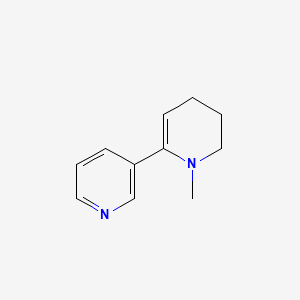
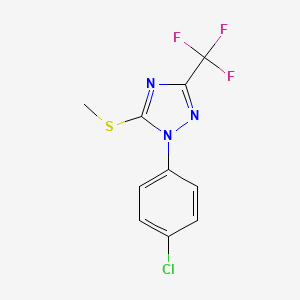
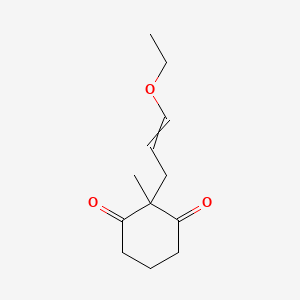
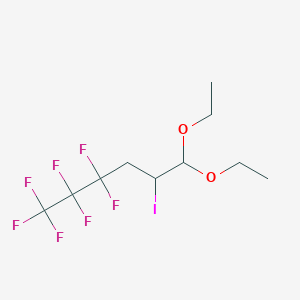
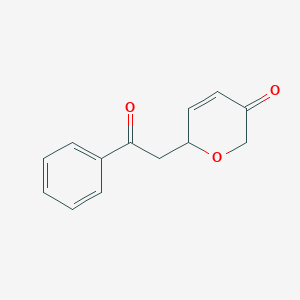
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
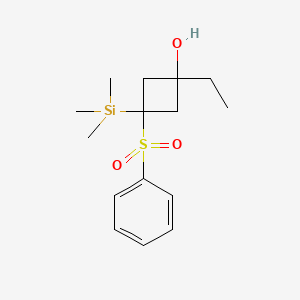
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)
